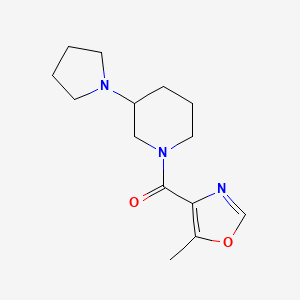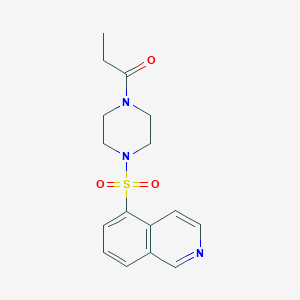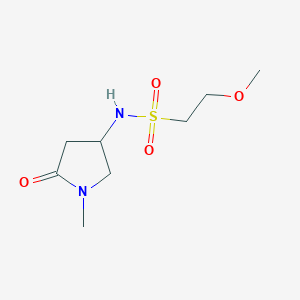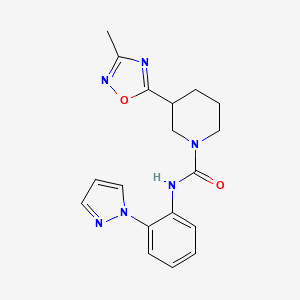
(5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the piperidine and pyrrolidine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,3-oxazol-4-yl)-(3-piperidin-1-ylpiperidin-1-yl)methanone
- (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone
Uniqueness
What sets (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which provides a unique set of chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(5-methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-13(15-10-19-11)14(18)17-8-4-5-12(9-17)16-6-2-3-7-16/h10,12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEOVMONWXPCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylpyrazol-3-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide](/img/structure/B7130217.png)
![1-[2-[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7130227.png)


![2-[[1-(2,3-Dihydroindol-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetamide](/img/structure/B7130249.png)
![2-methyl-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130270.png)
![N-[1-[2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]acetyl]piperidin-3-yl]acetamide](/img/structure/B7130283.png)
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130293.png)
![2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7130295.png)
![2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130296.png)
![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7130301.png)
![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7130309.png)
![2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7130316.png)

